N-(2,3-Xylyl)cyanothioformamide
Description
N-(2,3-Xylyl)cyanothioformamide is a thiourea derivative characterized by a cyanothioformamide (-NHC(S)CN) functional group attached to a 2,3-dimethylphenyl (xylyl) substituent. For instance, N-arylcyanothioformamides are synthesized via two-step procedures involving aryl amines and thiocarbonyl reagents, as demonstrated in the preparation of intermediates for 2-cyanobenzothiazoles .
Properties
CAS No. |
112507-24-1 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-cyano-N-(2,3-dimethylphenyl)methanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
SCZTXWNFTJWCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Xylyl)cyanothioformamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Xylyl)cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioformamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Xylyl)cyanothioformamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-Xylyl)cyanothioformamide involves its interaction with various molecular targets. The cyano and thioformamide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(2,3-Xylyl)cyanothioformamide and related compounds:
Structural and Functional Insights :
- Aryl Group Influence: The 2,3-xylyl group in this compound confers steric bulk and lipophilicity, which may enhance binding to hydrophobic targets compared to simpler aryl analogs (e.g., N-phenylcyanothioformamide). This is analogous to mefenamic acid, where the xylyl group improves cyclooxygenase inhibition .
- Functional Group Differences: The cyanothioformamide moiety distinguishes it from fenamates (anthranilic acid derivatives) and xylachlor (chloroacetamide). Its electron-withdrawing -CN group likely increases reactivity in cyclization reactions (e.g., forming benzothiazoles) .
- Synthetic Pathways: While N-arylcyanothioformamides are typically synthesized via CS₂-mediated routes, this compound may require optimized conditions to accommodate the bulky xylyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
